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molecular formula C7H7Cl2FN2 B8456434 3-Amino-2,4-dichloro-5-fluoro-benzylamine

3-Amino-2,4-dichloro-5-fluoro-benzylamine

Cat. No. B8456434
M. Wt: 209.05 g/mol
InChI Key: HZMXEHWAYMUJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486968B2

Procedure details

2,4-Dichloro-5-fluoro-3 amino-benzamide (6.00 g, 26.9 mmol) in THF (175 mL) is added dropwise to LiAlH4 (1 M in THF, 28.0 mL) in THF (175 mL). The reaction mixture is stirred for 1 h at rt and 5 h at reflux. Excess LiAlH4 is destroyed under cooling as described by L. F. Fieser & M. Fieser Vol 1, p 584 Wiley 1967. After 30 min the mixture is filtered, the filtrate is concentrated, diluted with Et2O and the precipitate is collected.
Name
2,4-Dichloro-5-fluoro-3 amino-benzamide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([NH2:11])=[C:9]([Cl:12])[C:8]([F:13])=[CH:7][C:3]=1[C:4]([NH2:6])=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[NH2:11][C:10]1[C:2]([Cl:1])=[C:3]([CH:7]=[C:8]([F:13])[C:9]=1[Cl:12])[CH2:4][NH2:6] |f:1.2.3.4.5.6|

Inputs

Step One
Name
2,4-Dichloro-5-fluoro-3 amino-benzamide
Quantity
6 g
Type
reactant
Smiles
ClC1=C(C(=O)N)C=C(C(=C1N)Cl)F
Name
Quantity
28 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
175 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
175 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1 h at rt and 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
Excess LiAlH4 is destroyed
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
FILTRATION
Type
FILTRATION
Details
After 30 min the mixture is filtered
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
ADDITION
Type
ADDITION
Details
diluted with Et2O
CUSTOM
Type
CUSTOM
Details
the precipitate is collected

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
NC=1C(=C(CN)C=C(C1Cl)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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